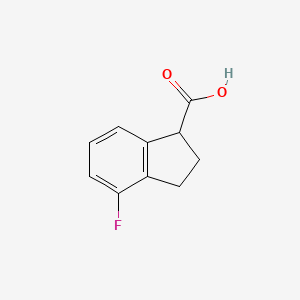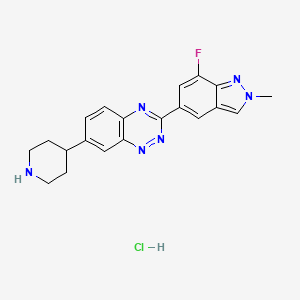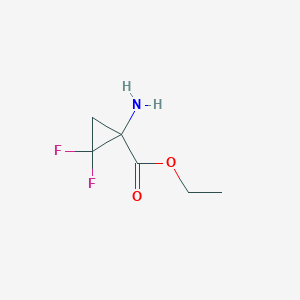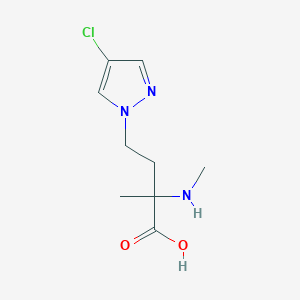
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a chemical compound with the molecular formula C10H14ClN3O2. This compound is characterized by the presence of a chloro-substituted pyrazole ring, a methyl group, and a methylamino group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound in the presence of a chlorinating agent to introduce the chloro group.
Attachment of the Butanoic Acid Backbone: The chloro-substituted pyrazole is then reacted with a butanoic acid derivative under basic conditions to form the desired product.
Introduction of the Methyl and Methylamino Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
化学反应分析
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyrazole ring may bind to active sites of enzymes, inhibiting their activity. The methyl and methylamino groups can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
- 4-(4-Chloro-1H-pyrazol-1-yl)butanoic acid
- 4-Chloro-1H-pyrazole-1-butanoic acid
- 4-Chloro-1H-pyrazole
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and biological activities. This compound’s structure allows for versatile chemical modifications, making it valuable in various research applications.
属性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC 名称 |
4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(11-2,8(14)15)3-4-13-6-7(10)5-12-13/h5-6,11H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
NLKBNPHFLKZWTA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C=C(C=N1)Cl)(C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


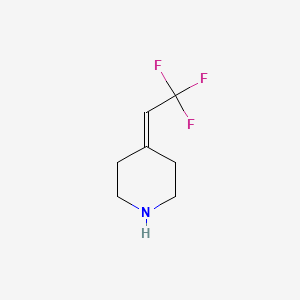
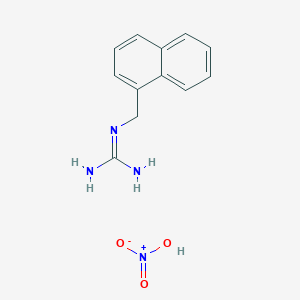

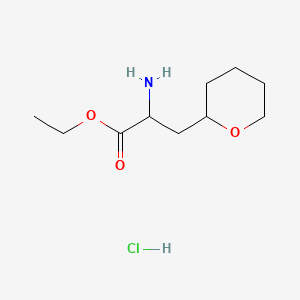

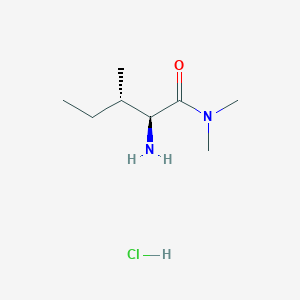
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)
